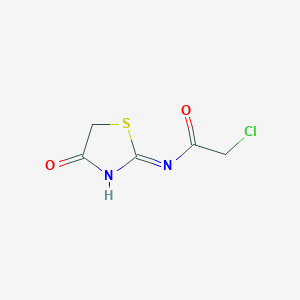

2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The compound has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Interestingly, a thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .

Molecular Structure Analysis

The molecular formula of this compound is C5H5ClN2O2S.HCl . It consists of a chloroacetamide moiety attached to a thiazole ring. The chlorine atom and the thiazole nitrogen play essential roles in its chemical properties .

Chemical Reactions Analysis

2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide may participate in various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom of the thiazole ring. These reactions could lead to the formation of derivatives with diverse biological activities .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals insights into their crystal structures, showing how molecular interactions form chains propagating in a zigzag manner. This structural understanding is crucial for designing molecules with desired physical and chemical properties (Saravanan et al., 2016).

Synthesis and Heterocyclic Chemistry

The synthesis of heterocyclic compounds, including thiazolines and pyrrolidine-triones, from 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the versatility of these compounds in forming new chemical entities with potential for further pharmacological exploration (Obydennov et al., 2017).

Antibacterial Agents

Compounds synthesized from chloro-N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides have been evaluated for their antibacterial activity, showcasing moderate to good efficacy against gram-positive and gram-negative bacteria. QSAR studies highlight the importance of substituents for enhancing activity (Desai et al., 2008).

Chemical Reactivity and Biological Activity

Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides using density functional theory (DFT) have revealed insights into their coordination abilities, chemical reactivity, and potential biological activities, suggesting avenues for further pharmacological research (Kumar & MisraNeeraj, 2014).

Synthesis of Pyrrolo[1,2-a]imidazole Derivatives

Dehydration reactions involving 2-(2-oxopyrrolidin-1-yl)acetamides have provided methods for synthesizing pyrrolo[1,2-a]imidazole derivatives, indicating the synthetic utility of acetamide compounds in generating biologically interesting structures (Kavina et al., 2018).

Intramolecular Cyclization for Pyridin-2(1H)-ones

Research demonstrates the transformation of 2-chloro-N-(3-oxoalkenyl)acetamides into pyridin-2(1H)-ones, illustrating a novel synthetic route for constructing pyridinone structures with potential pharmacological importance (Savchenko et al., 2020).

Mecanismo De Acción

The specific mechanism of action for this compound would depend on its interactions with biological targets. Thiazole derivatives have been reported to exhibit various activities, including antihypertensive, anti-inflammatory, antibacterial, antiviral, and antitumor effects. Further studies are needed to elucidate the precise mechanisms .

Propiedades

IUPAC Name |

2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-1-3(9)7-5-8-4(10)2-11-5/h1-2H2,(H,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRHKIVQHSYGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC(=O)CCl)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)

![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)

![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)

![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)

![Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]-](/img/structure/B2715737.png)

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)